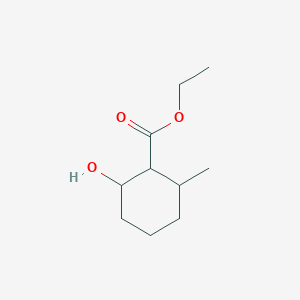
ethyl2-hydroxy-6-methylcyclohexane-1-carboxylate,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a mixture of diastereomers, is a versatile chemical compound with a unique structural composition. This compound is actively used in various scientific research applications due to its potential in fields like pharmaceuticals, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate typically involves the esterification of 2-hydroxy-6-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-oxo-6-methylcyclohexane-1-carboxylate.
Reduction: 2-hydroxy-6-methylcyclohexane-1-methanol.
Substitution: 2-chloro-6-methylcyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of bioactive molecules.
Organic Synthesis: As a building block for the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-6-methyl-1-cyclohexene-1-carboxylate: Similar in structure but with a double bond in the ring.
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate: Without the mixture of diastereomers.
Uniqueness
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, as a mixture of diastereomers, offers unique stereochemical properties that can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
MCDNIGYEPWINQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CCCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


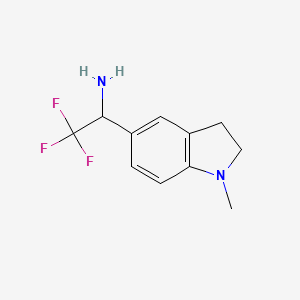
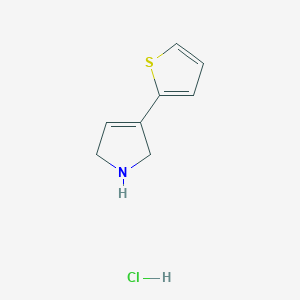
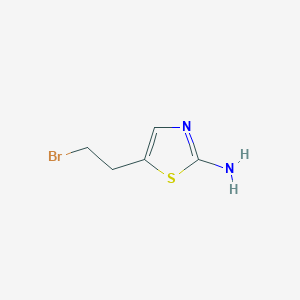
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
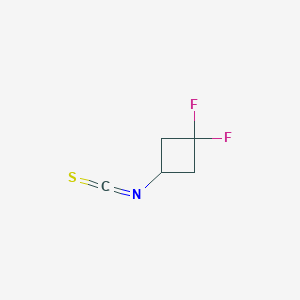
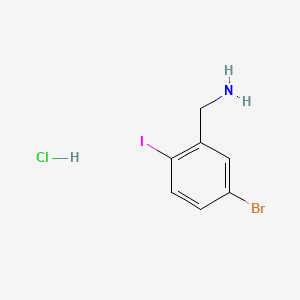
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)
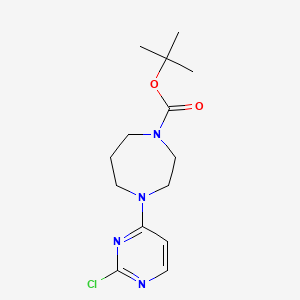
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
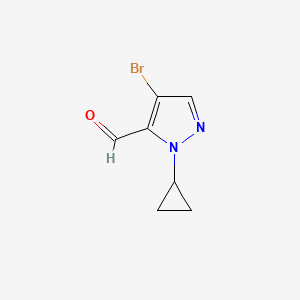
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
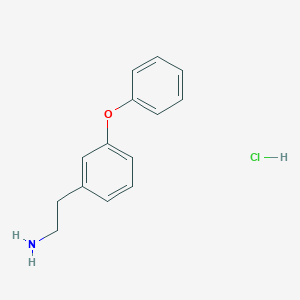
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
